molecular formula C14H18N2O4 B596731 (r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate CAS No. 1217598-28-1

(r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

Cat. No. B596731
CAS RN: 1217598-28-1
M. Wt: 278.308
InChI Key: HOLPEQRNMJTIIX-GFCCVEGCSA-N
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Description

(R)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, also known as (R)-2-methyl-1-(benzyloxycarbonyl)piperazine-1,2-dicarboxylate or (R)-2-methyl-1-benzyl-piperazine-1,2-dicarboxylate, is a synthetic organic compound with a wide range of applications in the scientific and medical research fields. It is a white, crystalline solid with a melting point of 99-101°C and a boiling point of 200-201°C. This compound is a chiral molecule, meaning that it has two forms that are mirror images of each other, and can exist as either an (R)- or (S)-enantiomer. The (R) form is the one typically used in research and scientific applications.

Scientific Research Applications

Anticancer and Antibacterial Applications

Piperazine derivatives have demonstrated significant potential in anticancer and antibacterial therapies. For instance, a study highlighted the anticancer and antibacterial properties of a newly synthesized piperazine derivative, emphasizing its low toxicity and potential pharmacokinetic benefits. The compound exhibited good binding characteristics to bovine serum albumin (BSA), suggesting its favorable distribution and efficacy profile (Karthikeyan et al., 2015).

Molecular Interaction and Structural Analysis

The structural and interaction studies of piperazine derivatives provide insights into their binding mechanisms and effects on protein structures. Research on a specific piperazine compound revealed its impact on the structure of BSA, indicating the importance of these interactions in understanding the compound's biological activity (Karthikeyan et al., 2015).

Drug Development and Synthesis

Piperazine derivatives are central to the development of new therapeutic agents, with applications ranging from antibacterial agents to inhibitors of specific enzymes involved in disease processes. For example, the synthesis and evaluation of novel 1,4-disubstituted piperazines have shown potent antibacterial activities, highlighting the versatility of piperazine scaffolds in drug development (Shroff et al., 2022).

Therapeutic Tools

In pharmacology, piperazine derivatives are key components of several central nervous system (CNS) therapeutics. Their central pharmacological activity, primarily through monoamine pathway activation, supports their use in antipsychotic, antidepressant, and anxiolytic medications. This underscores the therapeutic significance of piperazine compounds in addressing a range of CNS disorders (Brito et al., 2018).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine derivatives have also been explored for their luminescent properties and potential in photo-induced electron transfer mechanisms. Such studies contribute to a deeper understanding of the photophysical behaviors of piperazine compounds, which could be leveraged in designing novel materials and sensors (Gan et al., 2003).

properties

IUPAC Name

1-O-benzyl 2-O-methyl (2R)-piperazine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-15-7-8-16(12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLPEQRNMJTIIX-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CNCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652395
Record name 1-Benzyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

CAS RN

1217598-28-1
Record name 1-Benzyl 2-methyl (2R)-piperazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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